molecular formula C12H17BrN4O B15120430 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one

Cat. No.: B15120430
M. Wt: 313.19 g/mol
InChI Key: QMQYJCYFVDBXAJ-UHFFFAOYSA-N
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Description

3-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring substituted with a bromine atom, an azetidine ring, and a pyrrolidinone moiety. The presence of these functional groups makes it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the bromination of pyrazole to obtain 4-bromo-1H-pyrazole . This intermediate can then be reacted with azetidine derivatives under specific conditions to form the azetidinyl-pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The azetidine and pyrrolidinone moieties may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activity. The presence of the azetidine ring, in particular, distinguishes it from simpler pyrazole derivatives and may contribute to its unique properties and applications .

Properties

Molecular Formula

C12H17BrN4O

Molecular Weight

313.19 g/mol

IUPAC Name

3-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C12H17BrN4O/c1-15-3-2-11(12(15)18)16-5-9(6-16)7-17-8-10(13)4-14-17/h4,8-9,11H,2-3,5-7H2,1H3

InChI Key

QMQYJCYFVDBXAJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)N2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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